N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Description
The compound N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a heterocyclic sulfone derivative featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 4-fluorobenzyl substituent and a 2-methoxyacetamide enamine moiety. The sulfone (5,5-dioxido) group enhances metabolic stability compared to sulfides or sulfoxides, while the fluorinated aromatic ring may improve lipophilicity and bioavailability.
Properties
Molecular Formula |
C15H17FN2O4S2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C15H17FN2O4S2/c1-22-7-14(19)17-15-18(6-10-2-4-11(16)5-3-10)12-8-24(20,21)9-13(12)23-15/h2-5,12-13H,6-9H2,1H3 |
InChI Key |
CZDQARVTKZZWIP-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves multiple steps. The key starting materials include 4-fluorobenzyl chloride and thieno[3,4-d][1,3]thiazole derivatives . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiazole moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs with variations in core heterocycles, substituents, and functional groups (Table 1).
Table 1: Structural Comparison of Key Compounds
†Estimated based on structural similarity to . ‡Predicted based on sulfone and acetamide chemistry.
Key Differences and Implications
- Core Heterocycle: The target compound’s tetrahydrothieno[3,4-d][1,3]thiazole core differs from the thiadiazole () and 1,2,4-triazole () systems. Sulfone vs. C=S: The sulfone group (S=O) in the target compound exhibits stronger polarization than C=S (), influencing reactivity and metabolic stability. IR spectra would show S=O stretches at higher frequencies (~1150–1250 cm⁻¹) compared to C=S (~1247–1255 cm⁻¹) .
- 2-Methoxyacetamide vs. 4-Methoxyphenylacetamide (): The absence of an aromatic ring in the target compound’s acetamide substituent may reduce π-π stacking interactions but enhance solubility due to decreased molecular weight .
Synthetic Routes :
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s methoxyacetamide group may confer better aqueous solubility than ’s 4-methoxyphenylacetamide, which has a larger aromatic surface area .
- Metabolic Stability : Sulfone groups (target compound) are less prone to oxidative metabolism than sulfides or thiols (), suggesting enhanced in vivo stability .
- Bioactivity : Thiadiazole and triazole analogs (–3) exhibit antimicrobial and anti-inflammatory activities, implying that the target compound’s sulfone-enamine structure could share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
